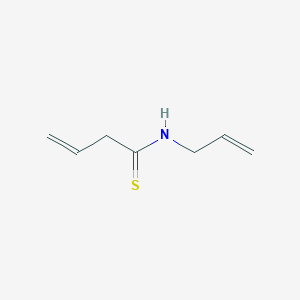
3-Butenethioamide, N-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenethioamide, N-2-propenyl- is an organic compound that features a butene backbone with a thioamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenethioamide, N-2-propenyl- typically involves the reaction of allyl isothiocyanate with allylmagnesium bromide in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out at temperatures ranging from 20°C to 30°C for 1-3 hours, followed by hydrolysis or alkylation of the adducts .
Industrial Production Methods
Industrial production methods for 3-Butenethioamide, N-2-propenyl- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butenethioamide, N-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Applications De Recherche Scientifique
3-Butenethioamide, N-2-propenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3-Butenethioamide, N-2-propenyl- involves its interaction with various molecular targets, such as enzymes and proteins. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-butenethioamide: Similar structure but with an amino group instead of a propenyl group.
N-Allyl-3-butenethioamide: Similar structure but with an allyl group instead of a propenyl group.
Uniqueness
3-Butenethioamide, N-2-propenyl- is unique due to its specific functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
827320-17-2 |
|---|---|
Formule moléculaire |
C7H11NS |
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
N-prop-2-enylbut-3-enethioamide |
InChI |
InChI=1S/C7H11NS/c1-3-5-7(9)8-6-4-2/h3-4H,1-2,5-6H2,(H,8,9) |
Clé InChI |
KTFLNWSKCFPHAF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)

![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
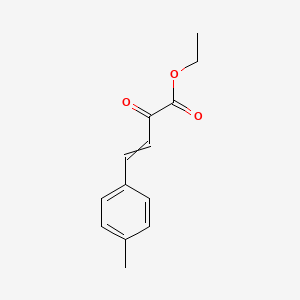
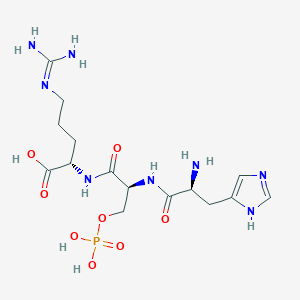

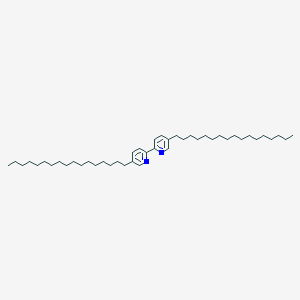
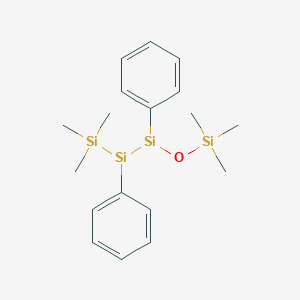
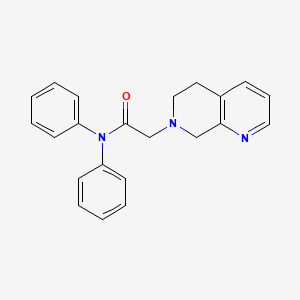
![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
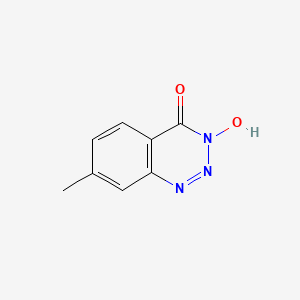
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
